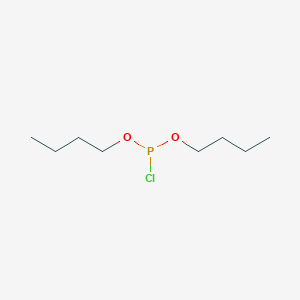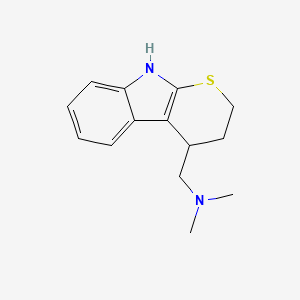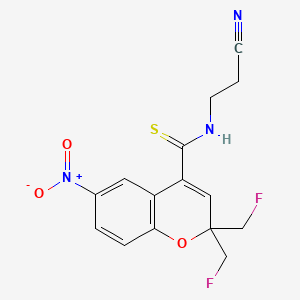
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE is a complex organic compound with a unique structure that includes cyano, fluoromethyl, nitro, and benzopyran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE typically involves multiple steps. One common method includes the reaction of 2,2-bis(fluoromethyl)-6-nitro-2H-1-benzopyran-4-carbothioamide with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzopyran structure.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and cyano groups play a role.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in reactions that modify biological molecules. The benzopyran structure allows for interactions with proteins and nucleic acids, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and nitro groups allows for diverse reactivity, while the benzopyran structure provides a rigid framework that can interact with various molecular targets.
This compound’s versatility makes it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H13F2N3O3S |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |
Clé InChI |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
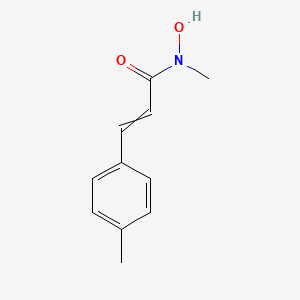
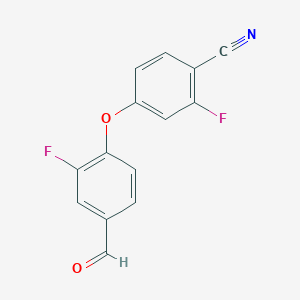

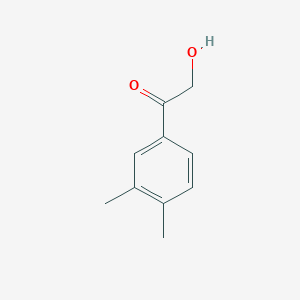
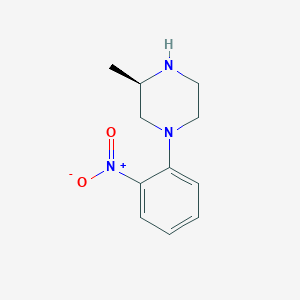
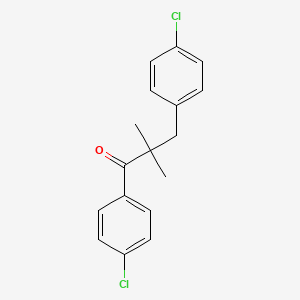

![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)
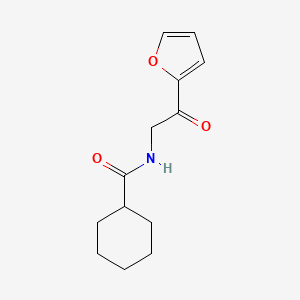
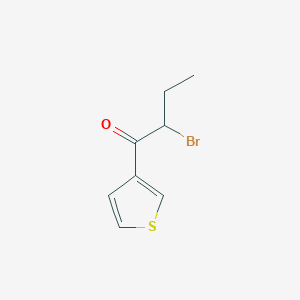
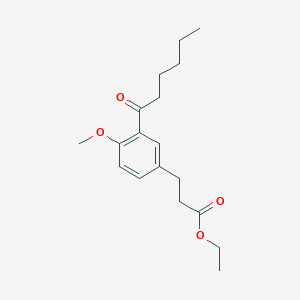
![[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
